
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features a unique structure combining an azetidine ring, a pyridine ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable pyridine derivatives.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(quinolin-3-yl)acetonitrile: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is unique due to the specific positioning of the pyridine ring and the presence of the hydroxyl group on the azetidine ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-(3-hydroxyazetidin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-10(13-6-9(14)7-13)8-2-1-3-12-5-8/h1-3,5,9-10,14H,6-7H2 |
Clé InChI |
ZTZDOYAYZNGEJH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(C#N)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


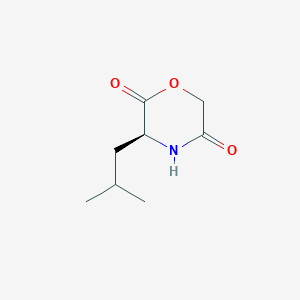
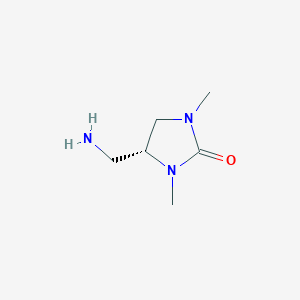


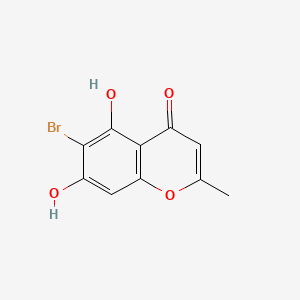
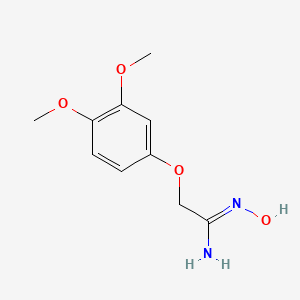

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)


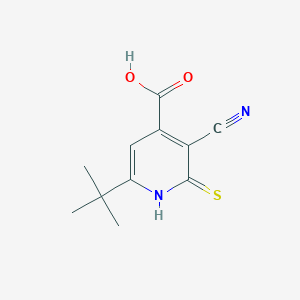
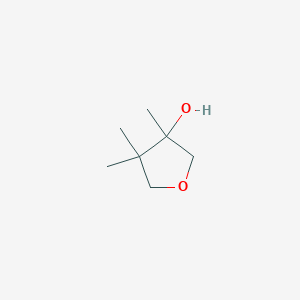
![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)

